2-Hydroxyoctadecanoic acid
Overview
Description
Mechanism of Action
Target of Action
2-Hydroxyoctadecanoic acid, also known as α-hydroxystearate or alpha-hydroxystearic acid, belongs to the class of organic compounds known as long-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms
Mode of Action
It is known that long-chain fatty acids like this compound can interact with various proteins and enzymes, influencing cellular processes .
Biochemical Pathways
This compound is involved in the degradation of lipids, specifically 2-hydroxyfatty acids . These acids are constituents of brain cerebrosides and sulfatides, and they are degraded by an α-oxidation system, generating fatty acids shortened by one carbon atom .
Pharmacokinetics
As a long-chain fatty acid, it is likely absorbed in the intestines, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine and feces .
Result of Action
It is known that long-chain fatty acids like this compound can influence various cellular processes through their interactions with proteins and enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the acid, potentially influencing its absorption and distribution . .
Biochemical Analysis
Biochemical Properties
2-Hydroxyoctadecanoic acid is used in α-hydroxylated medium chain fatty acid studies and as an internal standard . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. It may also affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyoctadecanoic acid can be synthesized through the hydroxylation of stearic acid. This process typically involves the use of oxidizing agents such as hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum . The reaction conditions often require controlled temperatures and pH to ensure the selective hydroxylation at the second carbon position.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods leverage the enzymatic activity of specific microorganisms to achieve the hydroxylation of stearic acid under milder conditions compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group, resulting in the formation of 2-oxooctadecanoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-hydroxyoctadecanol.
Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in the production of surfactants and emulsifiers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are employed to facilitate the esterification reaction.
Major Products:
Oxidation: 2-Oxooctadecanoic acid.
Reduction: 2-Hydroxyoctadecanol.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
2-Hydroxyoctadecanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxystearic acid: Another name for 2-hydroxyoctadecanoic acid, emphasizing its stearic acid backbone.
1this compound: A positional isomer with the hydroxy group at the twelfth carbon, used in the production of hydrogels and other materials.
2-Hydroxyhexadecanoic acid: A shorter-chain analog with similar chemical properties but different biological roles.
Uniqueness: this compound is unique due to its specific position of the hydroxy group, which imparts distinct chemical reactivity and biological functions compared to its isomers and analogs .
Properties
IUPAC Name |
2-hydroxyoctadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHBGTRZFAVZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415248 | |
Record name | 2-Hydroxystearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629-22-1, 17773-30-7, 1330-70-7 | |
Record name | 2-Hydroxystearic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxystearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyoctadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyoctadecanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Octadecanoic acid, hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxystearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyoctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-HYDROXYSTEARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99EP4WX42O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Hydroxyoctadecanoic acid, also known as 2-hydroxystearic acid, has the molecular formula C18H36O3 and a molecular weight of 300.48 g/mol. Spectroscopic data, particularly from techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), can provide detailed information about its structure, including the presence of the hydroxyl group at the second carbon atom.
A: The position of the hydroxyl group significantly influences the phase behavior of hydroxyoctadecanoic acid monolayers at the air/water interface. Studies comparing this compound with 9-, 11-, and 1this compound demonstrate distinct differences in their surface pressure-area isotherms and lattice structures. [] Theoretical calculations suggest that the hydroxyl group's position affects the molecule's orientation and the strength of intermolecular interactions within the monolayer, leading to these observed differences. []
A: Yes, research suggests that this compound can interact with biological membranes, specifically impacting the plasma membrane of rat small intestines. [] Studies using fluorescence polarization with various probes indicate that it affects membrane permeability by interacting with membrane proteins rather than directly impacting membrane lipids. [] This interaction potentially explains its ability to promote the absorption of otherwise non-absorbable drugs. []
A: Yes, this compound is a naturally occurring compound found in various biological systems. It is a significant component of cerebrosides, a class of glycosphingolipids present in brain tissue. [] Additionally, it is a major constituent of the ceramide moiety in a glucosylceramide found in the fungal pathogen Cryptococcus neoformans. []
A: In Cryptococcus neoformans, this compound is a key component of a β-glucosylceramide, a major ceramide monohexoside found in the fungal cell wall. [] This glycolipid, primarily located at budding sites, appears to play a role in cell wall synthesis and yeast budding. [] Human antibodies targeting this β-glucosylceramide have demonstrated an inhibitory effect on cell budding and fungal growth in vitro. []
A: this compound serves as a model compound in studies investigating the breakdown of 2-hydroxy fatty acids, which are components of brain cerebrosides and sulfatides. [] Research shows that peroxisomal 2-hydroxyphytanoyl-CoA lyase, an enzyme previously associated with the α-oxidation of branched-chain fatty acids, plays a crucial role in cleaving 2-hydroxy fatty acyl-CoA, leading to the generation of formate and an n-1 aldehyde. [] This finding highlights a new metabolic role for peroxisomes in mammals. []
A: Yes, certain cerebrosides containing this compound isolated from wheat grain exhibit fruiting-inducing activity in the fungus Schizophyllum commune. [] This activity appears to be structure-dependent, as cerebrosides with specific sphingoid bases and varying glycosylation patterns show different levels of activity. []
A: Yes, Ralstonins A and B, lipodepsipeptides produced by the plant pathogen Ralstonia solanacearum, incorporate 3-amino-2-hydroxyoctadecanoic acid as a structural component. [] These compounds exhibit chlamydospore-inducing activity and phytotoxicity, suggesting their involvement in the pathogenicity of Ralstonia solanacearum. [] Their production is regulated by quorum sensing, a bacterial cell-cell communication mechanism. []
A: While specific information on the environmental impact of this compound is limited within the provided research, its presence in kraft pulp extractives from Eucalyptus globulus offers some insights. [] During ECF bleaching, a significant portion of this compound and other fatty acids are removed from the pulp, primarily through extraction and elimination with alkaline filtrates. [] This suggests potential pathways for its removal and management in industrial processes, although further research is needed to fully understand its environmental fate and impact.
ANone: Various analytical techniques are employed to study this compound and related compounds. These include:
- Chromatographic techniques: High-performance thin-layer chromatography (HPTLC) [, ], gas chromatography (GC) [, ], and high-performance liquid chromatography (HPLC) [] are used for separation and identification.
- Mass spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) [, ] and fast atom bombardment-mass spectrometry (FAB-MS) [] help determine molecular weight and structural information.
- Spectroscopic techniques: Infrared spectroscopy (IR) [] provides information about functional groups, while Nuclear Magnetic Resonance (NMR) [] elucidates detailed molecular structure.
- Immunological techniques: Enzyme-linked immunosorbent assay (ELISA) [] is used to detect specific antibodies against this compound-containing molecules, such as the GlcNAcα1-HPO3-6Gal(1-1)ceramide antigen from Fasciola hepatica. []
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